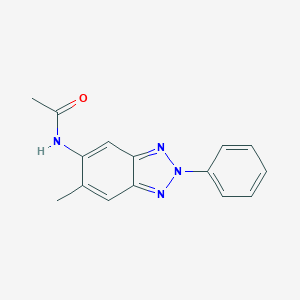![molecular formula C25H27N3O3 B253178 N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)
N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. It was first synthesized in 2005 by researchers at the University of Nottingham and has since been studied for its potential applications in the treatment of neurological and psychiatric disorders. In
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been studied for its potential applications in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. It has been shown to selectively block the dopamine D3 receptor, which is involved in the regulation of reward and motivation. By blocking this receptor, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may help to reduce the symptoms of these disorders.
Mecanismo De Acción
N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide selectively blocks the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, and dysfunction of this pathway has been implicated in the development of addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may help to reduce the symptoms of these disorders.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine. It has also been shown to reduce the symptoms of Parkinson's disease in animal models. However, further research is needed to determine the full extent of its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects. However, one of the limitations of using N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide is its potential for off-target effects. Like all drugs, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may interact with other receptors or proteins in the body, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for research on N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential for the treatment of addiction. As a selective dopamine D3 receptor antagonist, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide may be able to reduce the reinforcing effects of drugs of abuse and help to prevent relapse. Another area of interest is its potential for the treatment of Parkinson's disease. While N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide has shown promise in animal models, further research is needed to determine its efficacy and safety in humans. Additionally, researchers may explore the potential for N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide in the treatment of other psychiatric disorders, such as schizophrenia and depression.
Métodos De Síntesis
N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-(3-methoxyphenyl)piperazine with 4-benzyloxybenzaldehyde to form N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarbaldehyde. This intermediate is then reduced using sodium borohydride to form the final product, N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide.
Propiedades
Nombre del producto |
N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide |
|---|---|
Fórmula molecular |
C25H27N3O3 |
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
4-(3-methoxyphenyl)-N-(4-phenylmethoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C25H27N3O3/c1-30-24-9-5-8-22(18-24)27-14-16-28(17-15-27)25(29)26-21-10-12-23(13-11-21)31-19-20-6-3-2-4-7-20/h2-13,18H,14-17,19H2,1H3,(H,26,29) |
Clave InChI |
YEJLFIWMENMZGT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furan-2-carboxylic acid [4-(3-isopropoxy-benzoylamino)-phenyl]-amide](/img/structure/B253096.png)
![N-{3-[(4-isopropoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253097.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}nicotinamide](/img/structure/B253098.png)
![N-[4-(benzoylamino)phenyl]nicotinamide](/img/structure/B253100.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B253102.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B253104.png)
![3,4-Dimethoxy-N-(2-methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-benzamide](/img/structure/B253105.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B253107.png)


![N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(4-morpholinylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B253119.png)
![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)